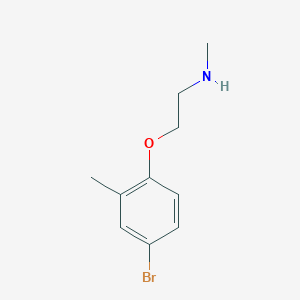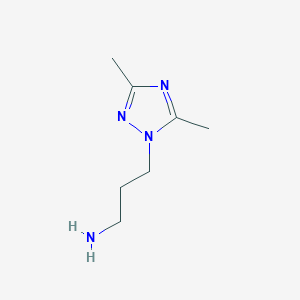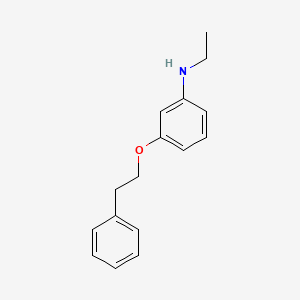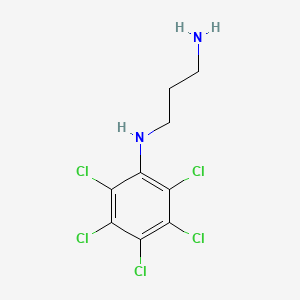
2,5-Bis(trifluoromethyl)fluorobenzene
Descripción general
Descripción
2,5-Bis(trifluoromethyl)fluorobenzene, also known as BTF, is a chemical compound with the chemical formula C8H2F6. It has a molecular weight of 232.1 g/mol . The compound contains two fluoromethyl groups which have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Synthesis Analysis
The synthesis of compounds similar to 2,5-Bis(trifluoromethyl)fluorobenzene has been reported in the literature . For instance, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . Another study reported the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)fluorobenzene is characterized by the presence of two fluoromethyl groups attached to a benzene ring. These groups have a strong electron-withdrawing effect, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)fluorobenzene has a molecular weight of 232.1 g/mol . The presence of two fluoromethyl groups in the compound leads to a strong electron-withdrawing effect .
Aplicaciones Científicas De Investigación
1. Use in the Design and Synthesis of Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
- Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs .
2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- Summary of Application: A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared .
- Methods of Application: The compound was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
- Results or Outcomes: The structures of the newly synthesized compounds were fully characterized .
3. Design and Synthesis of Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
- Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs .
4. Synthesis of Poly (ester imide) (PEsI) Copolymers
- Summary of Application: 2,2’-Bis(trifluoromethyl)benzidine plays a crucial role in the synthesis and properties of poly (ester imide) (PEsI) copolymers, which have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve polymerization reactions .
- Results or Outcomes: The PEsI copolymers synthesized using 2,2’-Bis(trifluoromethyl)benzidine have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .
5. Synthesis of Arylsubstituted Poly (2,5-benzophenone)s
- Summary of Application: The Friedel-Crafts acylation of benzene derivatives is used in the synthesis of arylsubstituted poly (2,5-benzophenone)s .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve Ni(0)-catalyzed coupling polymerization .
- Results or Outcomes: The polymers synthesized using this method have potential applications in various fields .
6. Synthesis of Fluorinated Diamine Building Block
- Summary of Application: 2,2’-Bis(trifluoromethyl)benzidine is used for the facile synthesis of a fluorinated diamine building block .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve standard organic synthesis techniques .
- Results or Outcomes: The fluorinated diamine building block is used for the synthesis of polyimides, COFs, and solar cells .
Propiedades
IUPAC Name |
2-fluoro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRJEBZBWYSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)



![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)


![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)